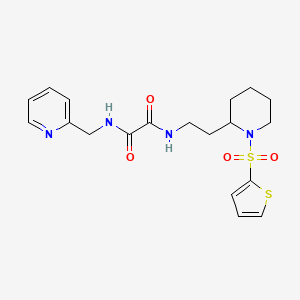![molecular formula C16H16O2 B2873222 1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one CAS No. 159487-15-7](/img/structure/B2873222.png)
1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one, also known as EEBO, is a synthetic compound that belongs to the family of aryl ketones. It has been widely used in scientific research due to its unique chemical properties and potential applications.
Applications De Recherche Scientifique
Pharmacology
In pharmacology, biphenyl derivatives like “1-{3’-Ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-one” are explored for their potential as small-molecule inhibitors, particularly in cancer immunotherapy. They target PD-1/PD-L1 pathways, which are crucial for tumor immune escape. These derivatives offer advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Organic Synthesis
In organic synthesis, this compound can serve as a precursor for synthesizing complex molecules. It can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution, which are pivotal in constructing larger, more complex organic compounds .
Medicinal Chemistry
Biphenyl derivatives are significant in medicinal chemistry for designing drugs with enhanced efficacy and reduced side effects. They are part of a broader search for new therapeutic agents, especially in the context of neurological disorders and cancer .
Biochemistry
The compound’s role in biochemistry is linked to its potential as a building block for more complex biochemical compounds. Its benzylic position is reactive and can be modified to produce derivatives with biological activity .
Materials Science
In materials science, similar biphenyl derivatives are used to create photocrosslinkable liquid prepolymers for flexible waveguide display applications. These materials exhibit mechanical flexibility, optical transparency, and thermal stability, making them suitable for advanced display technologies .
Chemical Engineering
From a chemical engineering perspective, the compound’s derivatives can be utilized in the development of new materials with specific properties, such as those required for flexible electronics. Their stability and reactivity make them valuable for engineering applications .
Propriétés
IUPAC Name |
1-[4-(3-ethoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-18-16-6-4-5-15(11-16)14-9-7-13(8-10-14)12(2)17/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUACMVMPHPNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)


![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)



![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)



![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)